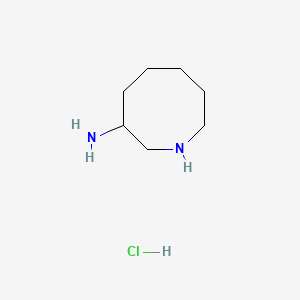

Azocan-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azocan-3-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. It is a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases . This compound has been evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer and metastatic breast cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of azocan-3-amine hydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines . Another method involves the ring-opening polymerization of aziridines and azetidines, which can be carried out under both anionic and cationic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The starting compounds are introduced as separate homogeneous liquid solutions, and the reaction is carried out in a continuous flow reactor .

Analyse Chemischer Reaktionen

Types of Reactions: Azocan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive in the presence of strong oxidizing agents and can form a variety of oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium nitrite, hydrochloric acid, and various organic solvents such as DMF (dimethylformamide) and ethanol . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various substituted azetidines and aziridines, which are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Azocan-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been evaluated as a potential therapeutic agent for the treatment of cancers, particularly those involving mutations in the EGFR (epidermal growth factor receptor) pathway . Additionally, it has applications in the development of stimuli-responsive polymers and materials .

Wirkmechanismus

The mechanism of action of azocan-3-amine hydrochloride involves the inhibition of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations, T790M and C797S . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to azocan-3-amine hydrochloride include other small molecule inhibitors of the ErbB family, such as osimertinib and rociletinib . These compounds also target EGFR and its mutations, but they differ in their chemical structures and specific binding affinities .

Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure, which allows for more effective inhibition of EGFR mutations T790M and C797S . This makes it a promising candidate for the treatment of cancers that are resistant to other EGFR inhibitors .

Eigenschaften

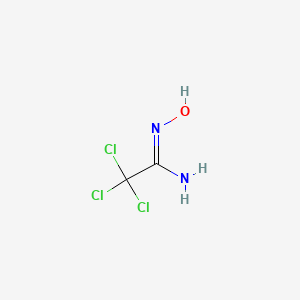

Molekularformel |

C7H17ClN2 |

|---|---|

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

azocan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c8-7-4-2-1-3-5-9-6-7;/h7,9H,1-6,8H2;1H |

InChI-Schlüssel |

QJZFAJYNXQIGNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CNCC1)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)

![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)

![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)

![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)

![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)